Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate is a type of quinoline-3-carboxylate . Quinoline-3-carboxylates are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are often used as intermediates in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Scientific Research Applications
Synthesis and Industrial Applications
- Ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate is involved in various synthetic methods. For instance, Cheng De-jun (2004) described a synthesis route for a similar compound, ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, emphasizing its simplicity and industrial practicality (Cheng De-jun, 2004).
Applications in Liquid Crystal Displays
- V. Bojinov and I. Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed high potential for application in liquid crystal displays due to their excellent orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).
Structural and Chemical Properties
- The structural features of related compounds, such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, have been studied, with a focus on their reaction with bromine in aqueous acetic acid, leading to both expected and unexpected products. This highlights the chemical versatility and complexity of these compounds (Ukrainets et al., 2013).
Pharmaceutical Intermediates
- Zhang Wei (2006) reported the synthesis of a key intermediate of prulifloxacin, ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, demonstrating the role of such compounds in the development of pharmaceuticals (Zhang Wei, 2006).
Antitubercular Activity
- A study by I. Ukrainets, A. A. Tkach, and L. A. Grinevich (2008) on the antitubercular activities of synthesized compounds, including ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, suggests potential medical applications in treating tuberculosis (Ukrainets, Tkach & Grinevich, 2008).
Properties
IUPAC Name |
ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNGTDFPXCYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361292 | |
Record name | ST50992196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122224-58-2 | |
Record name | ST50992196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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